molecular formula HO7P2-3 B1228080 [Hydroxy(oxido)phosphoryl] phosphate CAS No. 42499-21-8

[Hydroxy(oxido)phosphoryl] phosphate

Cat. No.: B1228080
CAS No.: 42499-21-8
M. Wt: 174.95 g/mol
InChI Key: XPPKVPWEQAFLFU-UHFFFAOYSA-K
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Description

This compound contains both hydroxyl and oxido groups, making it a phosphorylated molecule with diverse functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [Hydroxy(oxido)phosphoryl] phosphate typically involves the reaction of phosphoric acid derivatives with hydroxyl-containing compounds under controlled conditions. One common method includes the use of phosphoryl chloride and water, followed by neutralization with a base to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reactants are combined under optimized temperature and pressure conditions. The process may involve continuous monitoring and adjustment of pH levels to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to an oxo group.

    Reduction: Reduction reactions may involve the conversion of the oxido group back to a hydroxyl group.

    Substitution: This compound can participate in substitution reactions, where the hydroxyl or oxido groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various phosphorylated organic compounds .

Scientific Research Applications

[Hydroxy(oxido)phosphoryl] phosphate is extensively used in scientific research due to its exceptional properties. Some of its applications include:

    Chemistry: It serves as a catalyst in various organic reactions and is used in the synthesis of complex molecules.

    Biology: The compound is utilized in biochemical studies to understand phosphorylation processes and enzyme functions.

    Medicine: It has potential therapeutic applications, particularly in drug development for targeting specific biochemical pathways.

    Industry: The compound is used in the production of advanced materials, including energy storage devices and specialty chemicals.

Mechanism of Action

The mechanism of action of [Hydroxy(oxido)phosphoryl] phosphate involves its interaction with molecular targets through phosphorylation and dephosphorylation processes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways. The compound’s ability to donate or accept phosphate groups makes it a crucial player in cellular signaling and metabolic regulation .

Comparison with Similar Compounds

    Phosphoric Acid: A simpler compound with similar phosphate functionalities but lacking the hydroxyl and oxido groups.

    Phosphoryl Chloride: Used in similar synthetic applications but is more reactive and less stable.

    Hydroxyapatite: A naturally occurring mineral with phosphate groups, used in biomedical applications.

Uniqueness: [Hydroxy(oxido)phosphoryl] phosphate stands out due to its dual functional groups, which provide enhanced reactivity and versatility in various chemical reactions. Its unique structure allows for specific interactions in biological systems, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

[hydroxy(oxido)phosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPKVPWEQAFLFU-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)([O-])OP(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HO7P2-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399285
Record name [hydroxy(oxido)phosphoryl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42499-21-8
Record name [hydroxy(oxido)phosphoryl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Hydroxy(oxido)phosphoryl] phosphate
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[Hydroxy(oxido)phosphoryl] phosphate
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[Hydroxy(oxido)phosphoryl] phosphate
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[Hydroxy(oxido)phosphoryl] phosphate
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[Hydroxy(oxido)phosphoryl] phosphate
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[Hydroxy(oxido)phosphoryl] phosphate

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